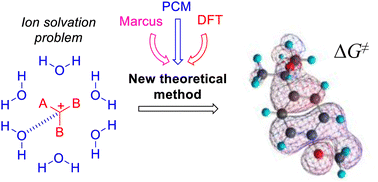Easy and accurate computation of energy barriers for carbocation solvation: an expeditious tool to face carbocation chemistry†
Physical Chemistry Chemical Physics Pub Date: 2023-10-25 DOI: 10.1039/D3CP03544A
Abstract
An expeditious procedure for the challenging computation of the free energy barriers (ΔG≠) for the solvation of carbocations is presented. This procedure is based on Marcus Theory (MT) and the popular B3LYP/6-31G(d)//PCM method, and it allows the easy, accurate and inexpensive prediction of these barriers for carbocations of very different stability. This method was validated by the fair mean absolute error (ca. 1.5 kcal mol−1) achieved in the prediction of 19 known experimental barriers covering a range of ca. 50 kcal mol−1. Interestingly, the new procedure also uses an original method for the calculation of the required inner reorganization energy (Λi) and free energy of reaction (ΔG). This procedure should pave the way to face computationally the pivotal issue of carbocation chemistry and could be easily extended to any bimolecular organic reaction.

Recommended Literature
- [1] Cancer-mitochondria-targeted photodynamic therapy with supramolecular assembly of HA and a water soluble NIR cyanine dye†
- [2] Blue-green emitting cationic iridium complexes with 1,3,4-oxadiazole cyclometallating ligands: synthesis, photophysical and electrochemical properties, theoretical investigation and electroluminescent devices†
- [3] Characterisation of charge conduction networks in poly(3-hexylthiophene)/polystyrene blends using noise spectroscopy†
- [4] BSA binding to silica capped gold nanostructures: effect of surface cap and conjugation design on nanostructure–BSA interface†
- [5] Cellulose-supported chiral rhodium nanoparticles as sustainable heterogeneous catalysts for asymmetric carbon–carbon bond-forming reactions†
- [6] Building mental models of a reaction mechanism: the influence of static and animated representations, prior knowledge, and spatial ability†
- [7] CaO2/gelatin oxygen slow-releasing microspheres facilitate tissue engineering efficiency for the osteonecrosis of femoral head by enhancing the angiogenesis and survival of grafted bone marrow mesenchymal stem cells
- [8] Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†
- [9] Attempted reduction of 1,2,3-thiadiazole-4-carboxylates with samarium/iodine in methanol. Unexpected ring enlargement to 1,2,5-trithiepan-4,6-dicarboxylates
- [10] Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†

Journal Name:Physical Chemistry Chemical Physics
research_products
-
CAS no.: 41814-78-2









